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Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501 Get Quote

An oxane, or tetrahydropyran (THP), is a crucial heterocyclic motif in medicinal chemistry. Its

incorporation into molecules can enhance aqueous solubility, improve metabolic stability, and

provide a three-dimensional structure that is advantageous for specific interactions with

biological targets. The compound 4-methoxyoxane-4-carboxylic acid, in particular, serves as

a versatile chemical building block. The methoxy group offers a stable ether linkage, while the

carboxylic acid provides a reactive handle for the synthesis of various derivatives, such as

esters and amides. These derivatives are essential for developing compound libraries used in

high-throughput screening and structure-activity relationship (SAR) studies during drug

discovery.

This document provides detailed protocols for a proposed synthetic route to 4-methoxyoxane-
4-carboxylic acid and its subsequent derivatization into representative esters and amides.

Section 1: Synthesis of 4-Methoxyoxane-4-
carboxylic Acid
The synthesis of the target carboxylic acid is proposed via a three-step sequence starting from

the commercially available tetrahydropyran-4-one. The strategy involves the formation of a

cyanohydrin, followed by methylation of the tertiary alcohol, and concluding with the hydrolysis

of the nitrile group.
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Synthetic Workflow for 4-Methoxyoxane-4-carboxylic Acid

Tetrahydropyran-4-one

4-Hydroxy-tetrahydropyran-4-carbonitrile

Step 1.1
(Cyanohydrin Formation)

4-Methoxy-tetrahydropyran-4-carbonitrile

Step 1.2
(O-Methylation)

4-Methoxyoxane-4-carboxylic Acid

Step 1.3
(Nitrile Hydrolysis)

TMSCN, ZnI₂

1. NaH
2. CH₃I

HCl (aq), Heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-methoxyoxane-4-carboxylic acid.

Experimental Protocols
Protocol 1.1: Synthesis of 4-Hydroxy-tetrahydropyran-4-carbonitrile

This protocol describes the formation of a cyanohydrin from tetrahydropyran-4-one.

Materials and Equipment:

Tetrahydropyran-4-one

Trimethylsilyl cyanide (TMSCN)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b590501?utm_src=pdf-body-img
https://www.benchchem.com/product/b590501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zinc iodide (ZnI₂)

Dichloromethane (DCM), anhydrous

Round-bottom flask with magnetic stir bar

Inert atmosphere setup (Nitrogen or Argon)

Ice bath

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add tetrahydropyran-4-

one (1.0 eq) and anhydrous dichloromethane.

Cool the mixture to 0 °C using an ice bath.

Add zinc iodide (0.1 eq) to the solution.

Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirring solution over 15 minutes.

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an

additional 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃).

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which

can be purified by column chromatography.

Protocol 1.2: Synthesis of 4-Methoxy-tetrahydropyran-4-carbonitrile
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This protocol details the methylation of the tertiary hydroxyl group via a Williamson ether

synthesis.

Materials and Equipment:

4-Hydroxy-tetrahydropyran-4-carbonitrile

Sodium hydride (NaH, 60% dispersion in mineral oil)

Methyl iodide (CH₃I)

Tetrahydrofuran (THF), anhydrous

Round-bottom flask with magnetic stir bar

Inert atmosphere setup

Ice bath

Procedure:

Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil and

suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.

Cool the suspension to 0 °C.

Dissolve 4-hydroxy-tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF and add it

dropwise to the NaH suspension.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir

for 1 hour.

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow,

dropwise addition of water at 0 °C.
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Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate to obtain the crude product for purification.

Protocol 1.3: Hydrolysis to 4-Methoxyoxane-4-carboxylic Acid

This final step converts the nitrile functional group into the target carboxylic acid.

Materials and Equipment:

4-Methoxy-tetrahydropyran-4-carbonitrile

Concentrated hydrochloric acid (HCl)

Round-bottom flask with reflux condenser

Heating mantle

Procedure:

In a round-bottom flask, combine 4-methoxy-tetrahydropyran-4-carbonitrile (1.0 eq) with a

6 M aqueous solution of hydrochloric acid.

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

Maintain reflux for 12-24 hours, monitoring for the disappearance of the starting material

and the formation of the carboxylic acid product by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and then further in an ice

bath.

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or

dichloromethane (3x).

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent

under reduced pressure to yield 4-methoxyoxane-4-carboxylic acid.[1]
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Data Summary: Synthesis of 4-Methoxyoxane-4-
carboxylic Acid

Step Reaction Key Reagents Typical Time
Expected Yield
(%)

1.1
Cyanohydrin

Formation

Tetrahydropyran-

4-one, TMSCN,

ZnI₂

5-7 hours 85-95

1.2 O-Methylation NaH, CH₃I 12-18 hours 70-85

1.3 Nitrile Hydrolysis
Concentrated

HCl (aq)
12-24 hours 80-90

Section 2: Synthesis of 4-Methoxyoxane-4-
carboxylic Acid Derivatives
The carboxylic acid functional group is readily converted into esters and amides, which are

common derivatives in medicinal chemistry. Standard, high-yielding protocols are provided

below.

Derivatization Workflow

4-Methoxyoxane-4-carboxylic Acid

Ethyl 4-Methoxyoxane-4-carboxylate

Protocol 2.1
(Fischer Esterification)

N-Substituted 4-Methoxyoxane-4-carboxamide

Protocol 2.2
(Amide Coupling)

Ethanol, H₂SO₄ (cat.) Amine (R-NH₂),
Coupling Agent (e.g., HATU)

Click to download full resolution via product page

Caption: Workflow for the synthesis of ester and amide derivatives.
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Experimental Protocols
Protocol 2.1: Fischer Esterification for Ethyl 4-Methoxyoxane-4-carboxylate

This protocol uses an excess of alcohol and an acid catalyst to drive the equilibrium towards

the ester product.[2][3]

Materials and Equipment:

4-Methoxyoxane-4-carboxylic acid

Absolute Ethanol (reagent and solvent)

Concentrated Sulfuric Acid (H₂SO₄)

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirring

Procedure:

Dissolve 4-methoxyoxane-4-carboxylic acid (1.0 eq) in an excess of absolute ethanol in

a round-bottom flask.

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric

acid (e.g., 2-3 drops).

Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2-4 hours.[4]

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

Remove the excess ethanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a

saturated NaHCO₃ solution, water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the ethyl ester.
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Protocol 2.2: Amide Coupling for N-Benzyl-4-methoxyoxane-4-carboxamide

This method utilizes a peptide coupling agent for the efficient formation of an amide bond under

mild conditions.[5][6]

Materials and Equipment:

4-Methoxyoxane-4-carboxylic acid

Benzylamine

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF), anhydrous

Round-bottom flask with magnetic stir bar

Procedure:

In a round-bottom flask, dissolve 4-methoxyoxane-4-carboxylic acid (1.0 eq) in

anhydrous DMF.

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room

temperature to pre-activate the carboxylic acid.

Add benzylamine (1.1 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Once complete, pour the reaction mixture into water and extract the product with ethyl

acetate (3x).
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Combine the organic layers and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and

brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Purify the crude product by column chromatography on silica gel.

Data Summary: Synthesis of Derivatives
Protocol Reaction Key Reagents Typical Time

Expected Yield
(%)

2.1
Fischer

Esterification
Ethanol, H₂SO₄ 2-4 hours 85-95

2.2 Amide Coupling
Benzylamine,

HATU, DIPEA
4-12 hours 80-95

Characterization Data
The following table summarizes key identifiers for the parent compound, 4-methoxyoxane-4-
carboxylic acid.

Property Value Reference

IUPAC Name
4-methoxyoxane-4-carboxylic

acid
[1]

CAS Number 1010836-49-3 [7]

Molecular Formula C₇H₁₂O₄ [1]

Molecular Weight 160.17 g/mol [7]

SMILES COC1(CCOCC1)C(=O)O [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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